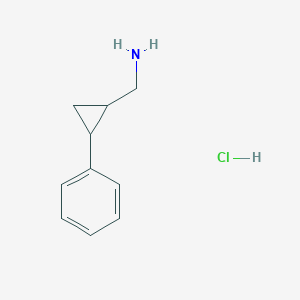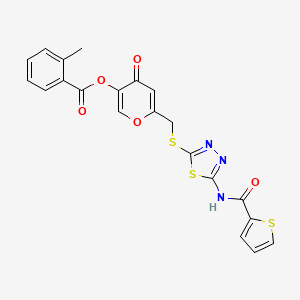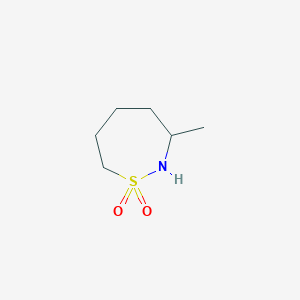
(2-Phenylcyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenylcyclopropyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 90874-42-3 . It has a molecular weight of 183.68 and its IUPAC name is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.68 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Compounds containing the 1-phenylcyclopentylmethylamino group, which are structurally related to (2-phenylcyclopropyl)methanamine hydrochloride, have shown a broad spectrum of biological activity. New derivatives of this compound have been synthesized, indicating its utility in creating biologically active molecules (Aghekyan et al., 2013).
Catalysis in Organic Synthesis
This compound or its derivatives have been utilized in catalytic processes. For instance, derivatives of (4-Phenylquinazolin-2-yl)methanamine, a compound similar to this compound, have been used in ruthenium(II) complexes for efficient transfer hydrogenation reactions (Karabuğa et al., 2015).
Enantioselective Synthesis
The compound has been employed in the enantioselective synthesis of homophenylalanine analogs. This illustrates its use in synthesizing optically active compounds, which are crucial in the development of pharmaceuticals and other chiral molecules (Demir et al., 2004).
Photocytotoxicity Studies
Certain derivatives of this compound have been used in studying photocytotoxicity. Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibited photocytotoxic properties in red light, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Synthesis of Neurotransmitter Analogues
The compound's derivatives have been synthesized as analogues of neurotransmitters. These studies contribute to understanding neurotransmission and could lead to the development of new drugs for neurological disorders (Faler & Joullié, 2007).
Catalytic Applications in Organic Chemistry
Derivatives of this compound have been used to synthesize NCN′ and PCN pincer palladacycles, demonstrating its role in catalysis, particularly in reactions involving palladium (Roffe et al., 2016).
Anticancer Activity
Complexes derived from this compound have been investigated for their anticancer properties. This highlights its potential in the development of new anticancer drugs (Mbugua et al., 2020).
Safety and Hazards
The safety information for “(2-Phenylcyclopropyl)methanamine hydrochloride” indicates that it has the GHS Pictograms: GHS07 . The hazard statements are H315-H319-H335 , and the precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBVCYZPKNMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)

![N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2646769.png)

![1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2646771.png)


![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)

![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)



